1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups, linked to an indoline moiety via an acetyl group
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O/c1-10-15(16)11(2)19(17-10)9-14(20)18-8-7-12-5-3-4-6-13(12)18/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUJXCVHRYWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C32)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between enaminones and hydrazines in the presence of iodine as a catalyst.
Coupling with Indoline: The final step involves coupling the acetylated pyrazole with indoline, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline moiety.
Coupling Reactions: The acetyl group can participate in coupling reactions with other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized forms of the indoline moiety.
Reduction: Reduced forms of the indoline moiety.
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the indoline moiety can participate in π-π stacking interactions with aromatic residues . The acetyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the iodine and indoline substituents.
1-Acetylindoline: Lacks the pyrazole ring.
4-Iodo-3,5-dimethylpyrazole: Lacks the acetyl and indoline substituents.
Uniqueness
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the combination of the pyrazole ring, iodine substitution, acetyl group, and indoline moiety. This unique structure imparts specific chemical reactivity and potential biological activity that is not observed in the similar compounds listed above .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
